molecular formula C28H26OP2 B12892499 1,4-Bis(diphenylphosphino)butan-1-one

1,4-Bis(diphenylphosphino)butan-1-one

Cat. No.: B12892499
M. Wt: 440.5 g/mol
InChI Key: QSMZJIAXGLOTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(diphenylphosphino)butan-1-one is an organophosphorus compound with the chemical formula C28H28P2. It is a white solid that is soluble in organic solvents and is used primarily in coordination chemistry. This compound is less commonly used than other diphosphine ligands but plays a significant role in various catalytic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Bis(diphenylphosphino)butan-1-one can be synthesized through the reaction of 1,4-dichlorobutane with diphenylphosphine in the presence of a base such as sodium or potassium. The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(diphenylphosphino)butan-1-one undergoes various types of reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides.

    Reduction: The compound can be reduced to form different phosphine derivatives.

    Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Reduced phosphine derivatives.

    Substitution: Substituted phosphine compounds.

Scientific Research Applications

1,4-Bis(diphenylphosphino)butan-1-one is used in various scientific research applications, including:

    Chemistry: It acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are used in catalytic reactions such as Suzuki coupling, Heck reaction, and Sonogashira coupling.

    Biology: The compound is used in the synthesis of biologically active molecules and as a catalyst in biochemical reactions.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: The compound is used in industrial processes for the production of fine chemicals and materials.

Mechanism of Action

1,4-Bis(diphenylphosphino)butan-1-one exerts its effects primarily through its role as a ligand in coordination chemistry. The phosphine groups coordinate with transition metals, forming stable complexes that facilitate various catalytic reactions. These complexes can activate substrates, lower activation energies, and increase reaction rates. The molecular targets and pathways involved depend on the specific catalytic reaction and the transition metal used.

Comparison with Similar Compounds

  • 1,2-Bis(dimethylphosphino)ethane
  • Bis(diphenylphosphino)methane
  • 1,3-Bis(diphenylphosphino)propane

Comparison: 1,4-Bis(diphenylphosphino)butan-1-one is unique due to its longer carbon chain, which provides greater flexibility and a larger bite angle in coordination complexes. This can lead to different catalytic properties and reactivity compared to shorter-chain diphosphine ligands. The compound’s ability to form stable complexes with a variety of transition metals makes it a versatile ligand in coordination chemistry.

Properties

Molecular Formula

C28H26OP2

Molecular Weight

440.5 g/mol

IUPAC Name

1,4-bis(diphenylphosphanyl)butan-1-one

InChI

InChI=1S/C28H26OP2/c29-28(31(26-18-9-3-10-19-26)27-20-11-4-12-21-27)22-13-23-30(24-14-5-1-6-15-24)25-16-7-2-8-17-25/h1-12,14-21H,13,22-23H2

InChI Key

QSMZJIAXGLOTKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CCCC(=O)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.